
Fmoc-Phe-Gly-OH
Overview
Description
Fmoc-Phe-Gly-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of phenylalanine (Phe) and glycine (Gly). The Fmoc group is used to protect the amino group during peptide synthesis, preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Gly-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: Fmoc-Phe-Gly-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and DMAP in THF are used for coupling reactions.
Major Products:
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis:
Fmoc-Phe-Gly-OH is predominantly utilized in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group serves as a protective group that can be easily removed under basic conditions, facilitating the sequential addition of amino acids to form complex peptide chains. This method is favored for its simplicity and effectiveness in producing high-purity peptides .
Drug Development
Peptide-Based Drugs:
In the pharmaceutical industry, this compound plays a critical role in designing peptide-based drugs. Its structural properties can enhance the efficacy and stability of therapeutic peptides. Research indicates that modifications using Fmoc-protected amino acids can lead to improved pharmacokinetic profiles and bioavailability of peptide drugs, making them more effective in clinical applications .
Bioconjugation
Linking Peptides to Biomolecules:
The compound is also employed in bioconjugation techniques, where it facilitates the attachment of peptides to other biomolecules. This process is essential for developing targeted therapies and diagnostics, particularly in cancer treatment where specific targeting of tumor cells can significantly improve therapeutic outcomes .
Cancer Therapy
Targeted Peptide Drugs:
this compound is notable in cancer research for its application in developing peptide drugs that selectively target cancer cells. By modifying the peptide structures with this compound, researchers can create more effective treatments that minimize damage to healthy tissues while maximizing therapeutic effects on tumors .
Protein Engineering
Modification of Proteins:
In protein engineering, this compound is used to modify proteins to enhance their functionality. This includes improving stability, solubility, and activity of proteins for various biotechnological applications. The ability to tailor protein properties through specific modifications allows for advancements in enzyme design and therapeutic protein development .
Case Studies and Research Findings
- Hydrogel Formation: Research has shown that this compound derivatives can form hydrogels with unique mechanical properties suitable for tissue engineering applications. These hydrogels demonstrate potential as scaffolds that support cell adhesion and proliferation .
- Self-Assembly Behavior: Studies indicate that modifications to the C-terminal of Fmoc-Phe derivatives impact their self-assembly behavior significantly, influencing hydrogelation under varying pH conditions .
Biological Activity
Fmoc-Phe-Gly-OH (Fluorenylmethyloxycarbonyl-Phenylalanine-Glycine) is a dipeptide that has garnered attention in biochemical research due to its diverse biological activities and applications in drug delivery, tissue engineering, and peptide synthesis. This article explores the biological activity of this compound, supported by various studies, case analyses, and data tables.
1. Overview of this compound
This compound is a protected form of the dipeptide consisting of phenylalanine and glycine, where the Fmoc group serves as a protective moiety during peptide synthesis. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
3. Synthesis and Characterization
The synthesis of this compound typically involves the SPPS method, where the Fmoc group is removed using piperidine or other reagents to facilitate the coupling of amino acids. The efficiency of these reactions can be monitored using techniques such as refractometry, which allows for real-time tracking of peptide coupling reactions .
4. Case Studies
4.1 Case Study: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various Fmoc-peptides, including derivatives of this compound, it was found that certain configurations exhibited enhanced activity against bacterial strains. The study employed both qualitative and quantitative assays to evaluate biofilm formation inhibition, revealing that specific modifications in peptide structure could significantly affect biological outcomes .
4.2 Case Study: Tissue Engineering Applications
Another notable application of this compound is in tissue engineering. Research has demonstrated that hydrogels incorporating this dipeptide can mimic extracellular matrix components, promoting cellular interactions essential for tissue regeneration. The mechanical properties and biocompatibility of these hydrogels make them suitable candidates for scaffolding materials in regenerative medicine .
Table 1: Comparison of Antimicrobial Efficacy
Dipeptide | Gram-Positive Activity | Gram-Negative Activity |
---|---|---|
Fmoc-FF | High | Moderate |
This compound | Potential (TBD) | Potential (TBD) |
Other Fmoc-Dipeptides | Variable | Variable |
Table 2: Synthesis Conditions for this compound
Reagent | Concentration | Reaction Time |
---|---|---|
Piperidine | 20% (v/v) | 1 min + 7 min |
DMF | N/A | Continuous |
Sodium Carbonate | pH 9-10 | Batchwise addition |
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWIPAQNBOEBX-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462514 | |
Record name | Fmoc-Phe-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169624-67-3 | |
Record name | Fmoc-Phe-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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